molecular formula C23H29ClN4O4S2 B2598829 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215464-89-3

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2598829
CAS No.: 1215464-89-3
M. Wt: 525.08
InChI Key: KSDACLFCHYPFLC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by three critical structural motifs:

6-Methoxybenzo[d]thiazole: A bicyclic aromatic system with a methoxy substituent at position 6, contributing to steric bulk and electron-donating properties.

Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

This compound is structurally analogous to sulfonamide-based drugs and kinase inhibitors, where the benzothiazole and sulfonyl groups are key to target binding .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2.ClH/c1-25(2)14-15-27(23-24-20-11-8-18(31-3)16-21(20)32-23)22(28)17-6-9-19(10-7-17)33(29,30)26-12-4-5-13-26;/h6-11,16H,4-5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDACLFCHYPFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound with a unique chemical structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H29ClN4O4S2
  • Molecular Weight : 525.08 g/mol
  • CAS Number : 1322205-15-1

The presence of functional groups such as dimethylamino, methoxybenzo[d]thiazole, and sulfonyl enhances its pharmacological potential.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may act as an antagonist or modulator at certain GPCRs, influencing signaling pathways related to various physiological responses .
  • Inhibition of Enzymatic Activity :
    • Studies suggest that similar compounds can inhibit specific enzymes involved in cellular signaling, potentially impacting processes like cell proliferation and apoptosis .
  • Antimicrobial Activity :
    • Preliminary assays have indicated that related thiazole derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial strains.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
1Hemolysis AssayShowed significant inhibition of bacterial secretion at concentrations above 50 μM, indicating potential antimicrobial properties .
2GPCR Activation AssayDemonstrated interaction with A1 adenosine receptors, suggesting modulation of adenosine signaling pathways .
3Cytotoxicity TestingExhibited low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for further development .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial effects of related thiazole compounds against Escherichia coli and Staphylococcus aureus. Results showed a dose-dependent reduction in bacterial viability, supporting the hypothesis that the compound may have similar effects due to structural similarities.
  • Clinical Relevance :
    • Research exploring the role of thiazole derivatives in cancer therapy has highlighted their ability to induce apoptosis in cancer cell lines. This suggests potential applications in oncology for this compound.

Scientific Research Applications

Biological Activities

The biological activities of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride have been investigated for several therapeutic potentials:

  • Anticancer Properties : Derivatives of benzo[d]thiazole are known for their anticancer activities. Studies have indicated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties, as many compounds in this class exhibit activity against various bacterial and fungal strains .
  • Neuroprotective Effects : Recent research highlights the potential for such compounds to act as multitargeted ligands in neurodegenerative diseases like Alzheimer's disease. They may modulate multiple pathways involved in neuroinflammation and oxidative stress .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that a related compound significantly inhibited cell viability in various cancer cell lines, suggesting that modifications to the benzo[d]thiazole structure enhance its anticancer efficacy .
  • Neuroprotective Mechanisms : Research published in 2023 explored how benzothiazole derivatives could protect neuronal cells from oxidative damage, indicating their potential use in treating neurodegenerative disorders .
  • Synthesis Optimization : Investigations into the synthesis methods revealed that optimizing reaction conditions could yield higher purity products, essential for biological testing and application.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The closest structural analog is N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (). A comparative analysis is summarized below:

Feature Target Compound Compound
Benzothiazole Substituent 6-Methoxy (electron-donating, bulky) 6-Fluoro (electron-withdrawing, compact)
Sulfonyl Group Pyrrolidin-1-yl (cyclic amine, polar) Ethyl (linear, less polar)
Counterion Hydrochloride Hydrochloride
Potential Solubility High (due to pyrrolidine and hydrochloride) Moderate (ethyl group less polar)
Metabolic Stability Likely enhanced (methoxy resists oxidation) Lower (fluoro may increase clearance)

Spectroscopic Characterization

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in sulfonamide derivatives confirms thione tautomers (). For the target compound, νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) are expected .
  • NMR : Methoxy protons (~δ 3.8–4.0 ppm) and pyrrolidine protons (~δ 1.5–3.0 ppm) would distinguish the target from the fluoro/ethyl analog .

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